molecular formula C13H19N3O B1401746 3-(4-(Dimethylamino)piperidin-1-yl)picolinaldehyde CAS No. 1774897-39-0

3-(4-(Dimethylamino)piperidin-1-yl)picolinaldehyde

Cat. No.: B1401746
CAS No.: 1774897-39-0
M. Wt: 233.31 g/mol
InChI Key: LLJULDRRYLXOBZ-UHFFFAOYSA-N
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Description

3-(4-(Dimethylamino)piperidin-1-yl)picolinaldehyde is a chemical compound with the molecular formula C13H19N3O. It is known for its versatile applications in scientific research, particularly in the fields of organic synthesis, drug discovery, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Dimethylamino)piperidin-1-yl)picolinaldehyde typically involves the reaction of picolinaldehyde with 4-(dimethylamino)piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Dimethylamino)piperidin-1-yl)picolinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-(4-(Dimethylamino)piperidin-1-yl)picolinaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic applications, including drug discovery and development.

    Industry: The compound is utilized in industrial processes for the synthesis of complex molecules and materials.

Mechanism of Action

The mechanism of action of 3-(4-(Dimethylamino)piperidin-1-yl)picolinaldehyde involves its interaction with specific molecular targets and pathways. The compound may act as a catalyst or an intermediate in various chemical reactions, facilitating the formation of desired products. Its effects are mediated through its functional groups, which participate in chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(Dimethylamino)piperidin-1-yl)pyridine-2-carbaldehyde: Similar in structure but with different functional groups.

    4-(Dimethylamino)piperidine: Shares the piperidine ring but lacks the picolinaldehyde moiety.

Uniqueness

3-(4-(Dimethylamino)piperidin-1-yl)picolinaldehyde is unique due to its combination of the picolinaldehyde and dimethylaminopiperidine moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

3-[4-(dimethylamino)piperidin-1-yl]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-15(2)11-5-8-16(9-6-11)13-4-3-7-14-12(13)10-17/h3-4,7,10-11H,5-6,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJULDRRYLXOBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=C(N=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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